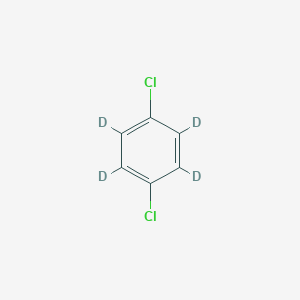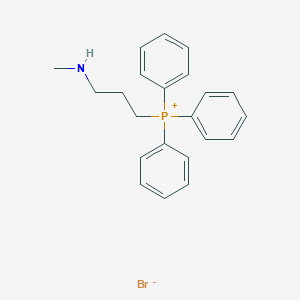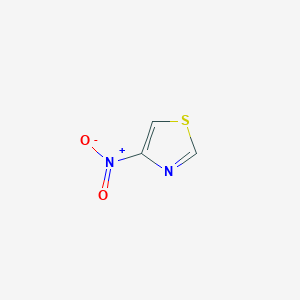
4-Nitro-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-1,3-thiazole is an organic compound that belongs to the family of thiazole derivatives. It is a heterocyclic aromatic compound that contains a nitrogen and sulfur atom in its ring structure. This compound has gained significant attention due to its diverse range of biological activities and its potential use in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-Nitro-1,3-thiazole is still not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with cellular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial replication.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Nitro-1,3-thiazole have been studied extensively. It has been shown to exhibit potent antibacterial activity against a wide range of bacterial strains. It has also been shown to exhibit antifungal activity against various fungal species. In addition, this compound has been investigated for its potential use in the treatment of cancer, as it has been shown to exhibit cytotoxic activity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Nitro-1,3-thiazole in lab experiments is its diverse range of biological activities. This compound has been shown to exhibit potent activity against various bacterial and fungal strains, as well as cancer cells. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 4-Nitro-1,3-thiazole. One potential direction is the investigation of its potential use in the treatment of multidrug-resistant bacterial infections. Another direction is the development of more potent derivatives of this compound for use in cancer therapy. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions may also be further explored.
Synthesemethoden
The synthesis of 4-Nitro-1,3-thiazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-bromoacetophenone with thiourea in the presence of a base. The reaction results in the formation of 4-Nitro-1,3-thiazole as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-Nitro-1,3-thiazole has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
138294-23-2 |
|---|---|
Produktname |
4-Nitro-1,3-thiazole |
Molekularformel |
C3H2N2O2S |
Molekulargewicht |
130.13 g/mol |
IUPAC-Name |
4-nitro-1,3-thiazole |
InChI |
InChI=1S/C3H2N2O2S/c6-5(7)3-1-8-2-4-3/h1-2H |
InChI-Schlüssel |
HTDTXOCYWWHJQB-UHFFFAOYSA-N |
SMILES |
C1=C(N=CS1)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(N=CS1)[N+](=O)[O-] |
Synonyme |
Thiazole, 4-nitro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



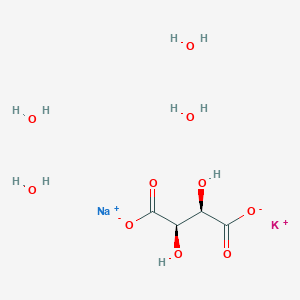
![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)
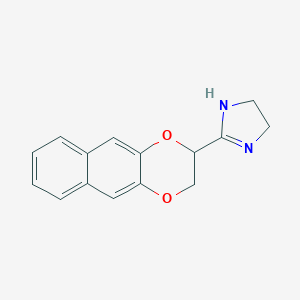


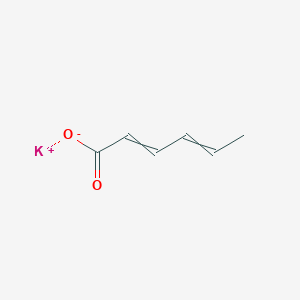
![Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B151375.png)
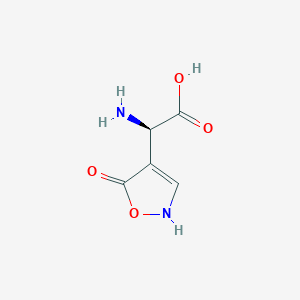
![N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine](/img/structure/B151382.png)



